3-Nitropicolinaldehyde

概述

描述

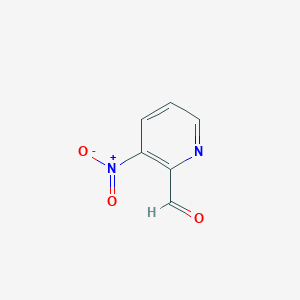

It is classified as a pharmaceutical intermediate, primarily used in the synthesis of bioactive molecules and heterocyclic compounds . Synonyms include 3-Nitro-2-pyridinecarboxaldehyde and 3-Nitropyridine-2-carboxaldehyde. Its molecular formula is inferred as C₆H₄N₂O₃, combining a pyridine backbone with a nitro (-NO₂) and aldehyde (-CHO) group. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances electrophilic substitution at specific positions on the aromatic ring .

准备方法

Synthetic Routes and Reaction Conditions: 3-Nitropicolinaldehyde can be synthesized through several methods. One common approach involves the nitration of picolinaldehyde. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 3-Nitropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitropicolinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as hydrazones and oximes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Hydrazine or hydroxylamine under mild acidic conditions.

Major Products:

Oxidation: 3-Nitropicolinic acid.

Reduction: 3-Aminopicolinaldehyde.

Substitution: Hydrazones and oximes.

科学研究应用

Synthesis of Heterocycles

3-Nitropicolinaldehyde serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of pyridine derivatives, which are essential in pharmaceutical chemistry. For instance, researchers have utilized it to create novel anti-cancer agents through multi-step synthetic routes that involve cyclization reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Studies indicate that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For example, research has shown that certain synthesized derivatives can inhibit bacterial growth, making them candidates for new antibiotics .

Coordination Chemistry

This compound is also employed in coordination chemistry as a ligand to form metal complexes. These complexes have applications in catalysis and materials science. The ability of the nitro group to coordinate with metal ions enhances the stability and reactivity of the resulting complexes.

Peptide Chemistry

Recent studies highlight the use of this compound derivatives in peptide synthesis. Specifically, they serve as protecting groups for thiols during solid-phase peptide synthesis (SPPS), facilitating the formation of disulfide bonds under mild conditions . This application is crucial for developing peptide-based therapeutics.

Environmental Applications

Research indicates that compounds derived from this compound can be used in environmental remediation processes. Their ability to interact with pollutants makes them suitable candidates for developing adsorbents or catalysts that can degrade harmful substances in wastewater treatment.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications to the nitro group could enhance efficacy .

Case Study 2: Metal Complexes

In another study, researchers synthesized a series of metal complexes using this compound as a ligand. The resulting complexes were tested for catalytic activity in various organic reactions, demonstrating improved yields compared to traditional catalysts .

作用机制

The mechanism of action of 3-nitropicolinaldehyde involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the generation of reactive oxygen species, contributing to its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 3-Nitropicolinaldehyde, sharing either the pyridine core, nitro substituent, or aldehyde/acid functionalities. Key differences lie in substituent types, positions, and functional groups, which significantly impact their chemical behavior and applications.

6-Chloro-3-nitropicolinic Acid

- Structure: Pyridine ring with nitro (-NO₂) at position 3, chloro (-Cl) at position 6, and carboxylic acid (-COOH) at position 2.

- Molecular Formula : C₆H₃ClN₂O₄

- Similarity to this compound : 0.92 (highest similarity) .

- Key Differences :

- Replaces the aldehyde group with a carboxylic acid, increasing polarity and hydrogen-bonding capacity.

- Chloro substituent enhances stability but reduces electrophilicity compared to the aldehyde.

- Applications : Used in agrochemicals and as a precursor for metal-chelating ligands .

Methyl 6-Methoxy-3-nitropicolinate

- Structure: Pyridine ring with nitro (-NO₂) at position 3, methoxy (-OCH₃) at position 6, and methyl ester (-COOCH₃) at position 2.

- Molecular Formula : C₈H₈N₂O₅

- Similarity to this compound : 0.76 .

- Key Differences :

- Applications : Intermediate in synthesizing herbicides and antifungal agents .

3-Chlorobenzaldehyde

- Structure : Benzene ring with chloro (-Cl) at position 3 and aldehyde (-CHO) at position 1.

- Molecular Formula : C₇H₅ClO

- Key Differences :

- Safety : Causes skin and eye irritation; requires stringent handling protocols .

4-Nitroaniline

- Structure: Benzene ring with nitro (-NO₂) at position 4 and amine (-NH₂) at position 1.

- Molecular Formula : C₆H₆N₂O₂

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Similarity Score | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₆H₄N₂O₃ | -NO₂, -CHO (pyridine) | ~152.11 (inferred) | Reference | Pharmaceutical intermediates |

| 6-Chloro-3-nitropicolinic acid | C₆H₃ClN₂O₄ | -NO₂, -Cl, -COOH (pyridine) | 202.55 | 0.92 | Agrochemicals, metal ligands |

| Methyl 6-methoxy-3-nitropicolinate | C₈H₈N₂O₅ | -NO₂, -OCH₃, -COOCH₃ (pyridine) | 196.16 | 0.76 | Herbicides, antifungals |

| 3-Chlorobenzaldehyde | C₇H₅ClO | -Cl, -CHO (benzene) | 140.57 | N/A | Fragrances, dyes |

| 4-Nitroaniline | C₆H₆N₂O₂ | -NO₂, -NH₂ (benzene) | 138.12 | N/A | Dyes, explosives |

生物活性

3-Nitropicolinaldehyde, a nitro-substituted derivative of picolinaldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of nitro compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to the pyridine ring of picolinaldehyde. The nitro group plays a crucial role in modulating the compound's biological activity by influencing its interaction with biological macromolecules.

1. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Nitro compounds are known to exert their antimicrobial effects through mechanisms involving the generation of reactive intermediates upon reduction, which can bind to DNA and proteins, leading to cell death.

- Case Study : A study demonstrated that zinc complexes of this compound showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .

2. Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The presence of the nitro group enhances its interaction with these targets.

- Mechanism : The compound's anti-inflammatory action is linked to its ability to modulate signaling pathways involving nuclear factor kappa B (NF-kB), thus reducing the expression of inflammatory mediators.

- Research Findings : In vitro studies have shown that this compound significantly decreases levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

3. Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Nitro compounds have been associated with the induction of apoptosis in cancer cells through various pathways.

- Case Study : A recent study reported that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.

- Electrophilic Nature : The electrophilic character of the nitro group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function.

- Metal Complexation : Complexation with metal ions, such as zinc, enhances its biological efficacy by stabilizing reactive forms and facilitating interactions with biological targets .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Nitropicolinaldehyde, and how can purity be verified experimentally?

- Methodological Answer: Prioritize catalytic nitration of picolinaldehyde using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation. Verify purity using HPLC with UV detection (λ = 270 nm, as per nitroaromatic absorbance) and confirm structural integrity via ¹H/¹³C NMR (e.g., aldehyde proton at δ ~10 ppm and nitro group coupling patterns) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at 2–8°C (short-term) and –20°C (long-term) under inert atmospheres. Assess degradation via periodic GC-MS analysis to detect byproducts like 3-nitropicolinic acid. Include control samples with desiccants to evaluate moisture sensitivity, and correlate findings with Arrhenius kinetics to predict shelf life .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

- Methodological Answer: Use IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹). Coupled with X-ray crystallography, this resolves positional ambiguities (e.g., 2- vs. 4-nitropicolinaldehyde). Cross-validate with computational methods (DFT) to simulate vibrational spectra and compare with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in Friedländer syntheses?

- Methodological Answer: Perform a meta-analysis of published protocols to identify variables such as solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (e.g., ZnCl₂ vs. FeCl₃), and reaction time. Design a factorial experiment to isolate confounding factors, and apply ANOVA to determine statistical significance. Reconcile discrepancies by standardizing substrate ratios and reporting confidence intervals .

Q. What mechanistic insights explain the electrophilic substitution behavior of this compound in heterocyclic coupling reactions?

- Methodological Answer: Use deuterium isotope effects and Hammett plots to probe electronic effects of the nitro and aldehyde groups. Conduct in situ NMR monitoring to track intermediate formation (e.g., Meisenheimer complexes). Validate via DFT calculations (B3LYP/6-31G*) to map transition states and compare with experimental kinetic data .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in catalytic applications?

- Methodological Answer: Employ UV-vis spectroscopy in solvents of varying polarity (e.g., hexane, DMSO) to monitor tautomer shifts. Correlate with Kamlet-Taft parameters to quantify solvent hydrogen-bond acceptance. Validate using variable-temperature NMR to measure equilibrium constants and calculate thermodynamic parameters (ΔH, ΔS) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for validating the reproducibility of this compound-based assays?

- Methodological Answer: Apply Grubbs’ test to identify outliers in triplicate measurements. Use Bland-Altman plots to assess inter-laboratory variability and Cohen’s kappa for categorical data agreement. Report intraclass correlation coefficients (ICC) for continuous data, ensuring adherence to NIH guidelines for preclinical reproducibility .

Q. How can researchers address conflicting bioactivity data for this compound derivatives in antimicrobial studies?

- Methodological Answer: Re-evaluate experimental conditions (e.g., microbial strain variability, incubation time) using standardized CLSI protocols. Perform minimum inhibitory concentration (MIC) assays with positive/negative controls. Apply multivariate regression to identify confounding variables (e.g., solvent cytotoxicity) and publish raw datasets for independent validation .

Q. Ethical and Reporting Standards

Q. What documentation is essential for ensuring ethical compliance in studies involving this compound?

- Methodological Answer: Follow NIH guidelines for reporting chemical hazards (e.g., mutagenicity data from Ames tests) and include Material Safety Data Sheets (MSDS) in appendices. Disclose all synthetic byproducts and purification steps to meet journal preclinical checklists. For animal studies, provide IACUC approval numbers and detailed euthanasia protocols .

Q. How should researchers structure supplementary materials to enhance the reproducibility of this compound experiments?

- Methodological Answer: Include raw spectral data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats. Document instrument calibration logs (e.g., GC column aging, NMR shim history) and batch-specific reagent details (manufacturer, purity, CAS number). Use FAIR data principles to ensure accessibility and interoperability .

属性

IUPAC Name |

3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERYBWXKTKFOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317137 | |

| Record name | 3-Nitropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10261-94-6 | |

| Record name | 10261-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。